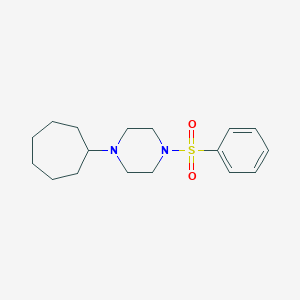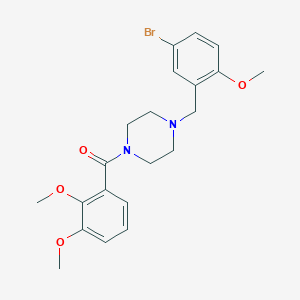
1-Cycloheptyl-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cycloheptyl-4-(phenylsulfonyl)piperazine, also known as CSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CSP is a piperazine derivative that is synthesized through a multi-step process.
Mecanismo De Acción
1-Cycloheptyl-4-(phenylsulfonyl)piperazine works by binding to the extracellular domain of voltage-gated sodium channels, thereby blocking the entry of sodium ions into the cell. This results in the inhibition of action potential generation and propagation, which can have a range of effects on neuronal function depending on the specific channel targeted.
Biochemical and Physiological Effects:
1-Cycloheptyl-4-(phenylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of action potential generation and propagation, the modulation of neurotransmitter release, and the regulation of ion channel function. These effects can have significant implications for the study of neuronal function and the development of new therapies for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cycloheptyl-4-(phenylsulfonyl)piperazine has several advantages as a tool for scientific research, including its selectivity for certain ion channels, its ability to inhibit action potential generation and propagation, and its potential for developing new therapies for neurological disorders. However, there are also limitations to its use, including the need for careful dosing and administration, the potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the use of 1-Cycloheptyl-4-(phenylsulfonyl)piperazine in scientific research. One potential application is in the development of new therapies for neurological disorders, such as epilepsy and chronic pain. Another potential direction is in the study of ion channel function and the role of these channels in neuronal function. Additionally, further research is needed to fully understand the mechanism of action of 1-Cycloheptyl-4-(phenylsulfonyl)piperazine and to develop more selective and effective compounds for scientific research.
Métodos De Síntesis
The synthesis of 1-Cycloheptyl-4-(phenylsulfonyl)piperazine involves a multi-step process that begins with the reaction of cycloheptylamine with paraformaldehyde to produce 1-cycloheptyl-1,3-dihydroxyurea. This intermediate is then reacted with phenylsulfonyl chloride to produce 1-cycloheptyl-4-(phenylsulfonyl)thiourea. The final step involves the reaction of 1-cycloheptyl-4-(phenylsulfonyl)thiourea with hydrazine hydrate to produce 1-Cycloheptyl-4-(phenylsulfonyl)piperazine.
Aplicaciones Científicas De Investigación
1-Cycloheptyl-4-(phenylsulfonyl)piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. 1-Cycloheptyl-4-(phenylsulfonyl)piperazine has been shown to selectively inhibit the function of certain ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This makes 1-Cycloheptyl-4-(phenylsulfonyl)piperazine a useful tool for studying the role of these channels in neuronal function and for developing new therapies for neurological disorders.
Propiedades
Nombre del producto |
1-Cycloheptyl-4-(phenylsulfonyl)piperazine |
|---|---|
Fórmula molecular |
C17H26N2O2S |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-cycloheptylpiperazine |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-10-6-3-7-11-17)19-14-12-18(13-15-19)16-8-4-1-2-5-9-16/h3,6-7,10-11,16H,1-2,4-5,8-9,12-15H2 |
Clave InChI |
GXESYLYICZBJBJ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
